3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Quinoline Core Construction: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Substitution Reactions: Introduction of the fluoro, methyl, and morpholinyl groups can be done through nucleophilic aromatic substitution and other standard organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.
Substitution: The fluoro and methyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline N-oxide, while reduction could produce a dihydroquinoline derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting for its bioactivity.
Medicine
Medicinally, this compound could be investigated for its potential as an anti-cancer or anti-inflammatory agent. The quinoline core is a common motif in many pharmacologically active compounds.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action for 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The oxadiazole ring could be involved in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-ylmethylamine
- 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- 4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
Uniqueness
What sets 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one apart is its combination of a quinoline core with an oxadiazole ring and multiple functional groups
Properties
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O3/c1-26-13-16(21-24-22(30-25-21)14-5-3-2-4-6-14)20(28)15-11-17(23)19(12-18(15)26)27-7-9-29-10-8-27/h11-14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOJICQWYCSUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NOC(=N4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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